molecular formula C9H10N4O4 B11808268 4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid

4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11808268
M. Wt: 238.20 g/mol
InChI Key: NSRSOTVDUNALIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a piperazine ring attached to the pyrimidine core, with a hydroxyl group at the 4th position and a carboxylic acid group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of a suitable piperazine derivative with a pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key metabolic enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 4-Hydroxy-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

6-oxo-2-(3-oxopiperazin-1-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N4O4/c14-6-4-13(2-1-10-6)9-11-3-5(8(16)17)7(15)12-9/h3H,1-2,4H2,(H,10,14)(H,16,17)(H,11,12,15)

InChI Key

NSRSOTVDUNALIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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